molecular formula C18H36O3 B14504923 Octadecanoic acid, 9-hydroxy-, (S)- CAS No. 64144-76-9

Octadecanoic acid, 9-hydroxy-, (S)-

Cat. No.: B14504923
CAS No.: 64144-76-9
M. Wt: 300.5 g/mol
InChI Key: RKHXDCVAPIMDMG-KRWDZBQOSA-N
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Description

Octadecanoic acid, 9-hydroxy-, (S)-, also known as (S)-9-hydroxystearic acid, is a hydroxy fatty acid derived from octadecanoic acid. This compound is characterized by the presence of a hydroxyl group at the 9th carbon position in the stearic acid chain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-9-hydroxystearic acid can be achieved through various methods. One common approach involves the hydroxylation of stearic acid using specific catalysts and reaction conditions. For instance, the use of enzymes such as lipoxygenases can facilitate the regioselective hydroxylation of stearic acid to produce (S)-9-hydroxystearic acid .

Industrial Production Methods

Industrial production of (S)-9-hydroxystearic acid typically involves the biotransformation of stearic acid using microbial or enzymatic processes. These methods are preferred due to their high selectivity and environmentally friendly nature. The use of genetically engineered microorganisms can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-9-hydroxystearic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-9-hydroxystearic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-9-hydroxystearic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors involved in lipid metabolism and cellular signaling. For example, it has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid homeostasis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-9-hydroxystearic acid is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer. Its ability to selectively interact with molecular targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

64144-76-9

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

(9S)-9-hydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1

InChI Key

RKHXDCVAPIMDMG-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCCC[C@@H](CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)O

Origin of Product

United States

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